

An In-depth Technical Guide to Caffeine-trimethyl-13C3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Caffeine-trimethyl-13C3

Cat. No.: B108294

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Caffeine-trimethyl-13C3**, a stable isotope-labeled analog of caffeine. It is intended for researchers, scientists, and professionals in drug development who utilize advanced analytical techniques for the quantification of caffeine in various biological and consumer product matrices. This document details the compound's properties, its critical role as an internal standard in mass spectrometry, and explicit experimental protocols for its application.

Core Compound Properties and Specifications

Caffeine-trimethyl-13C3 is a synthetic form of caffeine where the three methyl groups are labeled with the stable isotope carbon-13. This isotopic labeling results in a mass shift of +3 atomic mass units compared to the natural, unlabeled caffeine, making it an ideal internal standard for isotope dilution mass spectrometry (IDMS).^{[1][2]} Its chemical and physical properties are summarized below.

Property	Value	Reference
Chemical Name	1,3,7-tri(methyl-13C)-3,7-dihydro-1H-purine-2,6-dione	[1]
Synonyms	Caffeine-13C3, L-Caffeine-(trimethyl-13C3)	[1]
CAS Number	78072-66-9	[1][2]
Molecular Formula	13C3C5H10N4O2	[1][2]
Molecular Weight	197.17 g/mol	[1][2]
Isotopic Purity	≥99 atom % 13C	[1][2]
Chemical Purity	≥99% (CP)	[1]
Form	Solid, powder	[1]
Mass Shift	M+3	[1][2]
Melting Point	234-236.5 °C	

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a highly accurate and precise analytical technique for quantifying compounds. It relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, **Caffeine-trimethyl-13C3**) to the sample. The labeled compound, or internal standard, is chemically identical to the analyte and therefore behaves identically during sample preparation, extraction, and chromatographic separation.

By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, any variations in sample preparation or instrument response can be effectively normalized. This leads to highly reliable and reproducible quantification, minimizing matrix effects that can suppress or enhance the analyte signal in complex samples.

Experimental Protocols

The following protocols provide detailed methodologies for the quantification of caffeine in plasma and beverage samples using **Caffeine-trimethyl-13C3** as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of Caffeine in Human Plasma

This protocol is adapted from methodologies employing protein precipitation for sample cleanup.^[3]

1. Materials and Reagents:

- Caffeine standard
- **Caffeine-trimethyl-13C3** (Internal Standard)
- Methanol (HPLC grade)
- Formic acid
- Human plasma (blank)
- Deionized water

2. Preparation of Stock and Working Solutions:

- Caffeine Stock Solution (1 mg/mL): Accurately weigh and dissolve caffeine in methanol.
- **Caffeine-trimethyl-13C3** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Caffeine-trimethyl-13C3** in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the caffeine stock solution with a 50:50 methanol/water mixture to create a calibration curve (e.g., 1-1000 ng/mL).
- Internal Standard Working Solution (100 ng/mL): Dilute the **Caffeine-trimethyl-13C3** stock solution with methanol.

3. Sample Preparation:

- Pipette 100 μ L of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
- Add 10 μ L of the 100 ng/mL **Caffeine-trimethyl-13C3** internal standard working solution.
- Add 300 μ L of methanol containing 0.1% formic acid to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Parameters:

Parameter	Setting
LC System	Agilent 1200 series or equivalent
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in methanol
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	Caffeine: 195.1 \rightarrow 138.1 Caffeine-trimethyl-13C3: 198.1 \rightarrow 141.1
Collision Energy	Optimized for the specific instrument

Protocol 2: Quantification of Caffeine in Beverages

This protocol is suitable for the analysis of caffeine in beverages like coffee and energy drinks.

1. Materials and Reagents:

- Caffeine standard
- **Caffeine-trimethyl-¹³C₃** (Internal Standard)
- Methanol (HPLC grade)
- Deionized water

2. Preparation of Stock and Working Solutions:

- Follow the same procedure as in Protocol 1.

3. Sample Preparation:

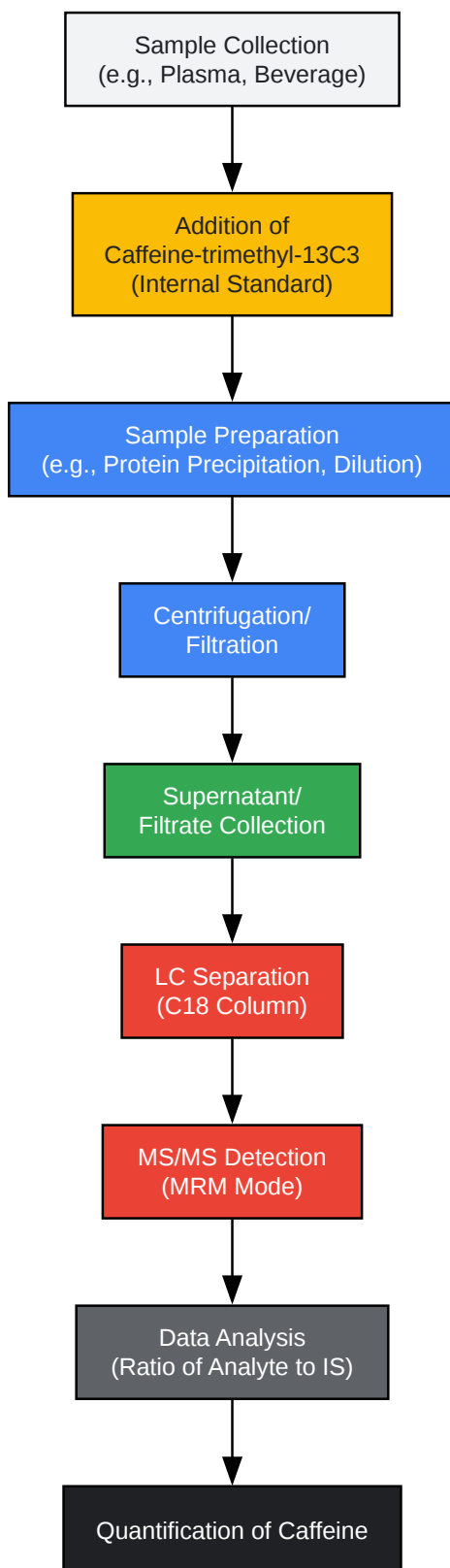
- Degas carbonated beverages by sonication.
- Dilute the beverage sample with deionized water to bring the expected caffeine concentration within the calibration curve range (e.g., 1:10 or 1:100 dilution).
- Pipette 100 µL of the diluted beverage, calibration standard, or quality control sample into a microcentrifuge tube.
- Add 10 µL of the 100 ng/mL **Caffeine-trimethyl-¹³C₃** internal standard working solution.
- Vortex the mixture.
- Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

4. LC-MS/MS Parameters:

- Use the same LC-MS/MS parameters as detailed in Protocol 1.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the quantification of caffeine in a biological sample using **Caffeine-trimethyl-13C3** as an internal standard.

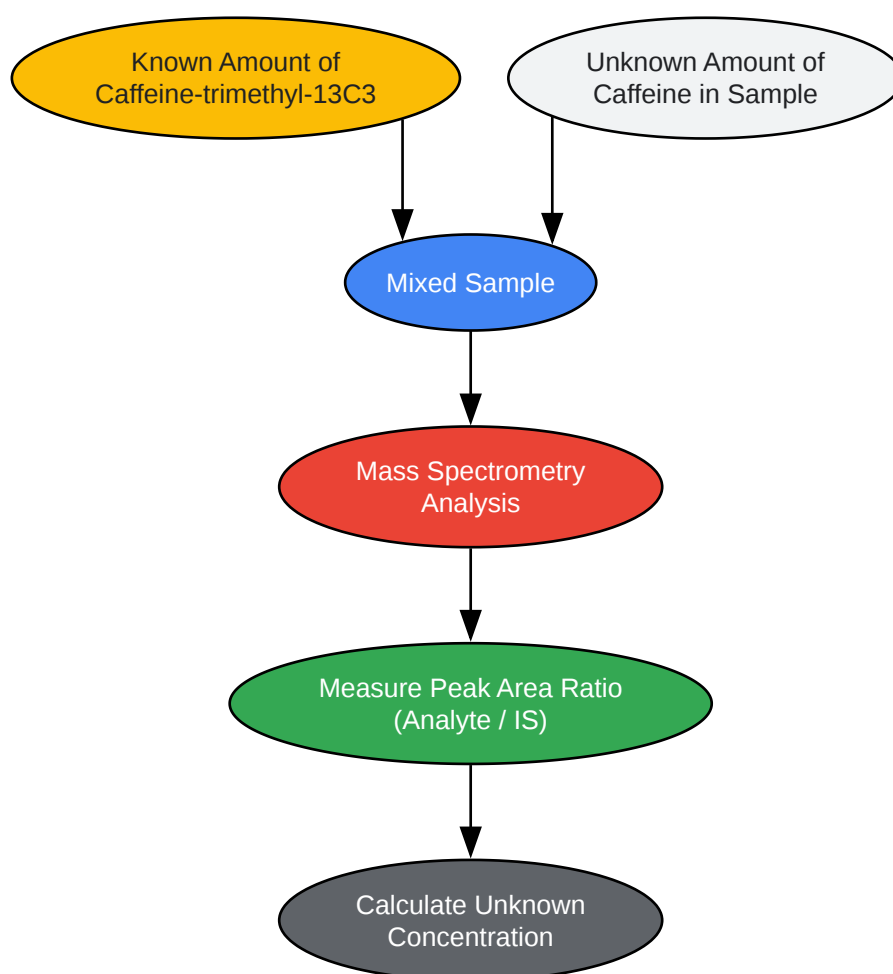


[Click to download full resolution via product page](#)

Caption: Workflow for Caffeine Quantification using an Internal Standard.

Signaling Pathways and Logical Relationships

While **Caffeine-trimethyl-13C3** itself is not involved in biological signaling pathways, its use is integral to the logical workflow of quantitative analysis. The following diagram illustrates the logical relationship in isotope dilution mass spectrometry.



[Click to download full resolution via product page](#)

Caption: Logical Flow of Isotope Dilution Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. books.rsc.org [books.rsc.org]
- 2. カフェイン-(トリメチル- $^{13}\text{C}_3$) 99 atom % ^{13}C , 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Caffeine-trimethyl- $^{13}\text{C}_3$]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108294#what-is-caffeine-trimethyl- $^{13}\text{C}_3$]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com